4-Hydroxypicolinaldehyde
Description
Contextualization within Pyridine (B92270) Carboxaldehydes and Hydroxypyridines
4-Hydroxypicolinaldehyde (B3079112) belongs to the class of pyridine carboxaldehydes, which are pyridine rings substituted with an aldehyde group. The position of the aldehyde and hydroxyl groups on the pyridine ring is crucial to its reactivity and the properties of its derivatives. Specifically, it is a derivative of picolinaldehyde (2-pyridinecarboxaldehyde) with a hydroxyl group at the 4-position. This hydroxyl group significantly influences the electron density of the pyridine ring and participates in various chemical reactions.
The compound also falls under the category of hydroxypyridines. The presence of the hydroxyl group introduces the potential for tautomerism, where it can exist in equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-2-carbaldehyde. chemspider.com This characteristic is fundamental to its chemical behavior and its interactions in biological systems.
Significance in Contemporary Chemical and Biochemical Inquiry
The significance of this compound in modern research is multifaceted. It serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, particularly with amines, to form Schiff bases. nih.gov These Schiff bases and their metal complexes are a major focus of research due to their potential applications in medicinal chemistry and materials science.
In the realm of biochemistry, derivatives of this compound are being investigated for their potential as enzyme inhibitors and as reactivators for inhibited enzymes. For instance, oxime derivatives of hydroxypicolinaldehydes have been studied for their role in reactivating acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents. soton.ac.ukgoogle.com The core structure of this compound is a scaffold that allows for systematic structural modifications to optimize biological activity.
Historical Development of Research on the Compound
While early research on simple pyridine derivatives has a long history, focused and extensive investigation into this compound and its derivatives is a more contemporary development. The growing interest in this compound has been propelled by advancements in synthetic methodologies and a deeper understanding of its utility in constructing complex molecular architectures. A notable area of research has been the development of thiosemicarbazone derivatives, with compounds like 5-hydroxypicolinaldehyde (B1296277) thiosemicarbazone being studied for their biological activities since the mid-20th century. nih.govontosight.ai The exploration of this compound and its isomers continues to expand as new applications in fields such as materials science, where it has been used in the preparation of light-powered molecular capsules, are discovered. acs.org
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H5NO2 | chemicalbook.com |
| Molecular Weight | 123.11 g/mol | chemicalbook.com |
| CAS Number | 1060809-85-9 | chemicalbook.com |
| Boiling Point (Predicted) | 406.6±25.0 °C | chemicalbook.com |
| Density (Predicted) | 1.327±0.06 g/cm3 | chemicalbook.com |
| pKa (Predicted) | 4.52±0.18 | chemicalbook.com |
| Storage Temperature | 2-8°C under inert gas | chemicalbook.combldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYYSTCVMSMKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267497 | |
| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933030-90-1 | |
| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933030-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Laboratory-Scale Synthetic Routes
Laboratory synthesis of 4-Hydroxypicolinaldehyde (B3079112) and its analogs relies on multi-step pathways starting from common pyridine (B92270) derivatives. The core challenge lies in the selective functionalization of the pyridine ring at the C-2 (aldehyde) and C-4 (hydroxyl) positions.
A prevalent and logical synthetic strategy involves the oxidation of a 2-methyl group on a pre-functionalized 4-hydroxypyridine (B47283) core. This approach avoids the direct and often difficult formylation of a 4-hydroxypyridine ring. A representative pathway can be conceptualized based on established syntheses of similar compounds, such as 4-chloro-3-hydroxypyridine-2-carbaldehyde.
A plausible multi-step pathway is as follows:
Nitration of Pyridine N-oxide: The synthesis can commence with Pyridine N-oxide, which is first nitrated to produce 4-Nitropyridine N-oxide. This reaction selectively installs a nitro group at the C-4 position. researchgate.net
Deoxygenation: The resulting N-oxide is then deoxygenated, typically using a reducing agent like Phosphorus trichloride (B1173362) (PCl₃), to yield 4-Nitropyridine. researchgate.net
Nucleophilic Substitution: The nitro group at the C-4 position is a suitable leaving group for nucleophilic aromatic substitution. It can be displaced by a hydroxide (B78521) or methoxide (B1231860) source to introduce the required hydroxyl or a precursor methoxy (B1213986) group. For related compounds, this transformation has been achieved using sodium hydride and an alcohol in a solvent like Dimethyl sulfoxide (B87167) (DMSO).
Oxidation: If the starting material contains a methyl group at the C-2 position (e.g., 4-Hydroxy-2-methylpyridine), the final step is the selective oxidation of this methyl group to an aldehyde. This is a critical step, as over-oxidation to the carboxylic acid must be avoided.
An alternative route involves starting with 2-Chloro-4-nitropyridine-N-oxide, where the nitro group is first displaced by an alkoxide, followed by conversion of the 2-chloro group and subsequent functional group manipulations. vanderbilt.edu
The selection of starting materials is crucial for an efficient synthesis. Based on the pathways described, key precursors include:
Pyridine N-oxide: A common starting material for introducing functionality at the 4-position. researchgate.net
2-Methyl-4-nitropyridine: An ideal precursor, containing both the future aldehyde group (as a methyl group) and a functional handle (nitro group) at the correct positions.
4-Hydroxy-2-methylpyridine: This precursor already has the hydroxyl group in place, simplifying the synthesis to the final oxidation step.
2-Chloro-4-nitropyridine-N-oxide: Useful for sequential nucleophilic substitution strategies. vanderbilt.edu
Isonicotinic acid: Can be used in alternative routes where it is converted to an intermediate like 4-pyridine-2-imidazoline before reductive hydrolysis to form the aldehyde. google.com
Optimizing reaction conditions is paramount for maximizing yield and purity. The final oxidation step is particularly sensitive. Mild oxidizing agents are preferred to prevent the formation of the corresponding carboxylic acid. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) is an effective method for this transformation.
Below are tables detailing typical reaction conditions for key synthetic steps, derived from analogous preparations.
Table 1: Synthesis of 4-Nitropyridine from Pyridine N-oxide researchgate.net
| Step | Reagents | Solvent | Temperature | Time | Yield |
| Nitration | HNO₃, H₂SO₄ | None | Low Temp | - | >99% |
| Deoxygenation | PCl₃ | CH₃CN | - | - | 85% |
Table 2: Selective Oxidation of 2-Methylpyridine Analogs
| Oxidizing System | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| TEMPO-based | TEMPO, NaOCl | Acetonitrile/Water | 25°C | - | - |
| Alternative | Trichloro isocyanate, Benzoyl amide | Dichloromethane (B109758) | Reflux (60-80°C) | 6-12 h | 65-70% |
Note: Yields and specific conditions can vary based on the exact substrate and scale of the reaction.
Industrial-Scale Preparation Methods
Transitioning from laboratory synthesis to industrial production introduces new considerations where process efficiency, safety, cost of raw materials, and waste management are as important as the chemical yield. scripps.edusigmaaldrich.com
For a molecule like this compound, industrial process optimization would focus on several key areas:
Route Selection: A linear synthesis with fewer steps is generally preferred. A route starting from 4-Hydroxy-2-methylpyridine would be advantageous if the precursor is commercially available at a low cost, as it involves only one final oxidation step.
Solvent and Reagent Choice: Solvents used in laboratory settings, such as dichloromethane or chloroform, are often avoided on an industrial scale due to environmental and safety concerns. scripps.edu Greener and more cost-effective solvents like toluene, heptane, or methyl tert-butyl ether (MTBE) are preferred. scripps.edu Similarly, hazardous reagents are replaced where possible.
Purification Methods: Industrial processes aim to eliminate or minimize chromatographic purification, which is costly and generates significant solvent waste. scripps.edusigmaaldrich.com The ideal process is designed so the final product can be isolated in high purity via crystallization or precipitation. scripps.edu
Several challenges are inherent in the large-scale synthesis of this compound.
Safety of Intermediates: The synthesis may involve highly energetic intermediates, such as nitropyridine derivatives, which can be explosive. researchgate.net
Solution: Implementing continuous flow reactors significantly mitigates the risk by keeping reaction volumes small and allowing for better thermal control. researchgate.net
Over-oxidation: The oxidation of the 2-methyl group to the aldehyde can easily proceed further to form the non-desired 4-hydroxypyridine-2-carboxylic acid.
Solution: Careful selection of mild and selective oxidizing agents (e.g., MnO₂, TEMPO-based systems) and precise control over reaction parameters like temperature and stoichiometry are crucial.
Waste Management: The use of strong acids (H₂SO₄), chlorinated solvents, and reagents like PCl₃ generates significant and often hazardous waste streams. researchgate.netscripps.edu
Solution: Process optimization aims to reduce the number of steps, recycle solvents where feasible, and replace hazardous reagents with greener alternatives. sigmaaldrich.comrsc.org Development of catalytic processes is a key strategy to minimize waste.
Downstream Processing: Ensuring the final product meets stringent purity requirements (e.g., for pharmaceutical applications) can be challenging. This includes the removal of residual metal catalysts or trace impurities. scripps.edu
Solution: Designing the final step to yield a crystalline product is the most effective solution. scripps.edu If necessary, specific scavengers or carbon treatments can be employed to remove targeted impurities like heavy metals. scripps.edu
Novel and Emerging Synthetic Approaches
The synthesis of this compound and its derivatives is increasingly influenced by modern synthetic paradigms that prioritize efficiency, selectivity, and sustainability. These emerging approaches move beyond traditional multi-step procedures, leveraging biocatalysis and green chemistry principles to create more effective and environmentally benign processes.
Chemo-enzymatic and biocatalytic methods represent a powerful strategy in modern organic synthesis, harnessing the high selectivity of enzymes for transformations that are often challenging to achieve with conventional chemical reagents. nih.govrjeid.com These approaches offer significant advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high regio- and stereoselectivity, and the potential to shorten complex synthetic routes by avoiding the need for protecting groups. nih.gov
While specific biocatalytic routes for the de novo synthesis of this compound are not extensively documented in dedicated literature, the principles of biocatalysis can be readily applied to its synthesis and derivatization. Enzymes such as oxidoreductases, hydrolases, and lyases are particularly relevant. nih.gov For instance, a potential biocatalytic approach could involve the highly selective oxidation of a precursor molecule, 4-hydroxypicolyl alcohol, to the corresponding aldehyde using an alcohol dehydrogenase. This enzymatic oxidation would prevent over-oxidation to the carboxylic acid, a common side reaction in many chemical oxidations.
Furthermore, chemo-enzymatic strategies, which combine enzymatic steps with chemical reactions, are widely used for the synthesis of complex molecules. nih.govbeilstein-journals.org A hypothetical chemo-enzymatic route could involve the enzymatic resolution of a racemic intermediate to yield a chiral building block, which is then converted to a derivative of this compound through subsequent chemical steps. mdpi.com Lipases are commonly employed in this manner for the synthesis of enantiopure compounds. rsc.org For example, a two-step chemo-enzymatic process has been described for producing oxygenated derivatives from propenylbenzenes, which involves a lipase-catalyzed epoxidation followed by microbial oxidation of the resulting diol. frontiersin.org Such methodologies showcase the potential for developing novel and efficient syntheses for pyridoxine (B80251) derivatives like this compound.
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk Its application to the synthesis of this compound aims to improve sustainability by focusing on several core principles. sigmaaldrich.com The goal is to develop synthetic routes that are not only efficient but also minimally impactful on human health and the environment. yale.eduacs.org
Key principles of green chemistry applicable to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. This is often measured by metrics like the E-factor (mass of waste / mass of product) or Process Mass Intensity (total mass input / mass of product). acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts.
Use of Safer Solvents and Auxiliaries: Solvents constitute a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com The ideal synthesis would use water, supercritical fluids, or other benign solvents, or be conducted under solvent-free conditions. For example, replacing traditional solvents like DMF or CH2Cl2 with greener alternatives can drastically reduce environmental impact. skpharmteco.com
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing both waste and cost. sigmaaldrich.comyale.edu
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and generate waste. yale.eduacs.org Biocatalysis is particularly effective in this regard due to the high specificity of enzymes. acs.org
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Name | Description |
|---|---|---|
| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com |
| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. sigmaaldrich.com |
| 3 | Less Hazardous Syntheses | Methods should use and generate substances with little or no toxicity. sigmaaldrich.com |
| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com |
| 5 | Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. sigmaaldrich.com |
| 6 | Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure if possible. yale.edu |
| 7 | Use of Renewable Feedstocks | A raw material should be renewable whenever technically and economically practicable. yale.edu |
| 8 | Reduce Derivatives | Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. sigmaaldrich.com |
| 9 | Catalysis | Catalytic reagents are superior to stoichiometric reagents. yale.edu |
| 10 | Design for Degradation | Chemical products should be designed to break down into innocuous products at the end of their function. acs.org |
| 11 | Real-time Analysis | Analytical methods should be developed to allow for real-time monitoring and control to prevent hazardous substance formation. yale.edu |
| 12 | Inherently Safer Chemistry | Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents. yale.edu |
Selectivity is a cornerstone of modern synthetic chemistry, and its application is critical in the synthesis of complex derivatives of this compound.
Regioselective Synthesis refers to the control of reaction site selectivity, ensuring that a reaction occurs at a specific position in a molecule with multiple reactive sites. In the context of this compound, the molecule possesses two distinct functional groups (hydroxyl and aldehyde) and a pyridine ring that can be further functionalized. A regioselective reaction would, for example, exclusively modify the hydroxyl group while leaving the aldehyde untouched, or vice versa. This avoids the need for protection-deprotection steps, aligning with green chemistry principles. Methodologies utilizing specific catalysts or reaction media, such as using a carbohydrate-derived eutectogel to facilitate light-induced reactions, have been shown to afford high regioselectivity in the synthesis of other heterocyclic compounds. rsc.org
Stereoselective Synthesis focuses on controlling the three-dimensional arrangement of atoms, producing a specific stereoisomer (enantiomer or diastereomer) of a product. While this compound itself is achiral, many of its important derivatives are chiral. For example, the reduction of the aldehyde group can create a chiral alcohol, and stereoselective methods would be required to produce a single enantiomer. Similarly, reactions that form new stereocenters on the pyridine ring or on side chains attached to it would benefit from stereocontrol. Efficient methodologies for the stereoselective preparation of derivatives, such as polysubstituted tetrahydropyrans, often rely on acid-mediated cyclization or other catalyst-controlled processes to achieve excellent diastereoselectivities. uva.es
The development of both regio- and stereoselective synthetic methods is crucial for creating structurally precise and biologically active molecules derived from this compound. organic-chemistry.orgbeilstein-journals.org
Derivatization in Synthesis as a Strategy
The functional groups of this compound—the aromatic hydroxyl group and the aldehyde—serve as versatile handles for chemical modification. Derivatization of these moieties is a key strategy for synthesizing a wide range of analogues with tailored chemical, physical, and biological properties.
A significant derivatization strategy for this compound involves the conversion of its aldehyde group into an oxime. This reaction is typically achieved by condensation with hydroxylamine (B1172632) (NH₂OH) or one of its salts. The resulting oxime contains the C=N-OH functional group.
Research has confirmed the synthesis and evaluation of novel hydroxypicolinaldehyde oximes. labex-synorg.frhal.science Specifically, these oximes have been investigated for their potential as uncharged reactivators of human acetylcholinesterase that has been inhibited by nerve agents like VX. labex-synorg.fr This application highlights the importance of oxime derivatization as a strategy to generate compounds with specific and potent biological activity.
Table 2: General Reaction for the Formation of this compound Oxime
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | This compound Oxime |
| + |
Beyond oxime formation, both the hydroxyl and aldehyde groups of this compound are amenable to a variety of chemical transformations to produce diverse derivatives.
Modification of the Aldehyde Group:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (4-hydroxypicolinic acid) using a range of oxidizing agents. This introduces a new functional group that can be used for further reactions, such as ester or amide formation.
Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol (4-hydroxypicolyl alcohol). This transformation is valuable for creating analogues where the electron-withdrawing nature of the aldehyde is replaced by the properties of a hydroxymethyl group.
Condensation Reactions: The aldehyde can react with various primary amines to form Schiff bases (imines), which are important intermediates in many biological and chemical processes.
Modification of the Hydroxyl Group:
Etherification: The phenolic hydroxyl group can be converted into an ether (O-alkylation). This modification alters the hydrogen-bonding capability and polarity of the molecule.
Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This is a common strategy to create prodrugs or to modify the lipophilicity of a compound.
These derivatization reactions provide a robust platform for systematically modifying the structure of this compound, enabling the exploration of structure-activity relationships and the development of new compounds for various applications.
Chemical Reactivity and Reaction Mechanisms
Fundamental Reaction Types of Aldehyde Moiety
The aldehyde functional group in 4-Hydroxypicolinaldehyde (B3079112) is a primary site for chemical reactions, including oxidation, reduction, and nucleophilic addition.
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Hydroxypicolinic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The general reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH).
General Reaction: this compound → 4-Hydroxypicolinic acid
| Reactant | Product | Oxidizing Agent |
| This compound | 4-Hydroxypicolinic acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), Tollens' reagent ([Ag(NH3)2]+) |
This table represents common oxidizing agents for the conversion of aldehydes to carboxylic acids.
The aldehyde group can be reduced to a primary alcohol, yielding (4-Hydroxy-2-pyridyl)methanol. This is a fundamental reaction in organic synthesis, often accomplished using hydride reagents.
General Reaction: this compound → (4-Hydroxy-2-pyridyl)methanol
| Reactant | Product | Reducing Agent |
| This compound | (4-Hydroxy-2-pyridyl)methanol | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation (H2/catalyst) |
This table indicates typical reducing agents for the transformation of aldehydes to primary alcohols.
The carbon atom of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This leads to a variety of addition products.
This compound reacts with primary amines in a condensation reaction to form imines, which are also known as Schiff bases. chemistrysteps.comlumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. chemistrysteps.com The resulting imine contains a carbon-nitrogen double bond. masterorganicchemistry.comderpharmachemica.com Aromatic Schiff bases with N-aryl substituents often exhibit a twisted conformation between the phenyl rings and the C=N linker. nih.gov
Reaction Scheme: this compound + R-NH₂ ⇌ 4-Hydroxy-N-(substituent)picolinimine + H₂O
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Primary Amine (e.g., Aniline) | Imine (Schiff Base) |
This table illustrates the reactants involved in the formation of imines from this compound.
The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. wikipedia.orginfinitylearn.com This reaction is another example of a condensation reaction where the aldehyde reacts with the nitrogen of hydroxylamine, followed by the elimination of water. chemtube3d.comyoutube.com The mechanism involves nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon. ic.ac.uk
Reaction Scheme: this compound + NH₂OH → this compound oxime + H₂O
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Hydroxylamine | Oxime |
This table shows the reactants for the synthesis of an oxime from this compound.
Nucleophilic Addition Reactions
Reactivity of Hydroxyl Group
The hydroxyl group on the pyridine (B92270) ring also influences the molecule's reactivity. While it is generally less reactive than the aldehyde group under many conditions, it can participate in various reactions. For instance, in hydroxypyridine derivatives, the hydroxyl group can undergo O-arylation reactions when catalyzed by copper-based catalysts. acs.org Furthermore, the hydroxyl group in 4-hydroxypyridine (B47283) can be involved in the synthesis of more complex heterocyclic structures. researchgate.net In certain biological contexts, enzymes can catalyze the hydroxylation of the pyridine ring. nih.gov
Substitution Reactions
The reactivity of this compound in substitution reactions is fundamentally influenced by its tautomeric nature and the electronic properties of the pyridine ring. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.org In the case of this compound, the hydroxyl group itself is a poor leaving group. Therefore, direct nucleophilic substitution to displace the -OH group is not a facile process.
However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. This transformation would render the 4-position highly susceptible to attack by nucleophiles. The reaction would proceed through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex). The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. Subsequent elimination of the leaving group (e.g., tosylate) re-establishes the aromaticity of the ring and yields the substituted product.
Furthermore, the tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form dictates the site of nucleophilic attack. While the hydroxy form directs reactions to the oxygen (as seen in etherification and esterification), the pyridone tautomer can undergo reactions at the nitrogen atom, which behaves as a nucleophile in certain contexts.
Etherification and Esterification
The hydroxyl group of this compound provides a reactive site for both etherification and esterification reactions. These transformations are crucial for modifying the compound's solubility, polarity, and biological activity.
Etherification typically proceeds via a mechanism analogous to the Williamson ether synthesis. The phenolic proton of the hydroxyl group is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide or another electrophile in a nucleophilic substitution reaction (SN2) to form the corresponding ether. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are similar to those used for the etherification of its isomer, 5-hydroxypicolinaldehyde (B1296277). acs.org
| Reactant | Reagent | Base | Solvent | Conditions | Product |
| This compound | Alkyl Halide (e.g., 1-Bromobutane) | K₂CO₃ | DMF | Reflux | 4-Alkoxypicolinaldehyde |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | 100°C | 4-(Benzyloxy)picolinaldehyde |
Esterification of this compound can be achieved through several methods, most commonly the Fischer-Speier esterification or acylation with an acid chloride or anhydride (B1165640). In Fischer esterification, the compound is heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.orgnih.gov This reaction is a reversible equilibrium, and to drive it towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed. organic-chemistry.org
Alternatively, a more rapid and irreversible esterification can be accomplished by reacting this compound with a more reactive acylating agent like an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine or triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct.
| Reaction Type | Reactant | Reagent | Catalyst/Base | Conditions | Product |
| Fischer Esterification | This compound | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ | Heat, Reflux | 4-Formylpyridin-4-yl acetate |
| Acylation | This compound | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Room Temp. | 4-Formylpyridin-4-yl acetate |
Mechanistic Investigations
Elucidation of Reaction Pathways
The reaction pathways for the key transformations of this compound are well-established based on fundamental organic chemistry principles.
Etherification Pathway : The reaction proceeds through a standard SN2 mechanism.
Deprotonation : A base (e.g., CO₃²⁻) removes the acidic proton from the hydroxyl group, forming a pyridinolate anion. This anion is a potent nucleophile.
Nucleophilic Attack : The pyridinolate anion attacks the electrophilic carbon of an alkyl halide. This is the rate-determining step, involving a backside attack on the carbon atom bearing the leaving group.
Product Formation : A new C-O bond is formed, and the halide ion is expelled as the leaving group, resulting in the formation of a 4-alkoxypicolinaldehyde.
Fischer Esterification Pathway : This acid-catalyzed mechanism involves several equilibrium steps.
Protonation of Carboxylic Acid : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.
Nucleophilic Attack : The hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.
Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate, forming a good leaving group (water).
Elimination of Water : The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
Kinetic and Thermodynamic Studies of Transformations
While specific kinetic and thermodynamic data for reactions of this compound are not widely published, valuable insights can be drawn from studies on closely related compounds, such as 4-pyridinecarboxaldehyde. A kinetic study on the hydration of pyridinecarboxaldehydes revealed that these reactions are subject to both general acid and general base catalysis. acs.org This implies that reactions involving the aldehyde group of this compound, such as acetal (B89532) formation or Schiff base formation, would also be sensitive to pH and buffer concentrations.
Kinetics : The rate of a chemical reaction is dependent on factors like concentration, temperature, and the presence of catalysts. For the etherification and esterification of this compound, the reaction rates can be described by rate laws.
The SN2 etherification reaction typically follows second-order kinetics: Rate = k[Pyridinolate][Alkyl Halide]. The rate is influenced by the strength of the base, the nature of the leaving group on the alkyl electrophile, and steric hindrance.
Thermodynamics : Thermodynamic studies focus on the energy changes during a reaction and the position of the equilibrium. lumenlearning.comyoutube.com
Etherification is generally a thermodynamically favorable and irreversible process, especially when a strong base is used to deprotonate the hydroxyl group, as this initial step is highly exergonic.
Fischer Esterification is a classic example of a reversible reaction where the standard Gibbs free energy change (ΔG°) is relatively small. youtube.com The equilibrium constant (Keq) is typically close to 1, meaning significant amounts of both reactants and products exist at equilibrium. To favor product formation, Le Châtelier's principle is applied by using an excess of one reactant or by removing water as it is formed.
| Transformation | Kinetic Profile | Thermodynamic Profile | Key Influencing Factors |
| Etherification (SN2) | Second-order kinetics | Generally exothermic and irreversible | Base strength, leaving group ability, solvent |
| Fischer Esterification | Multi-step, acid-catalyzed | Reversible equilibrium (Keq ≈ 1) | Acid catalyst concentration, temperature, water removal |
Role of Tautomerism in Reactivity
A critical aspect governing the reactivity of this compound is the prototropic tautomeric equilibrium between the 4-hydroxypyridine (enol-like) form and the pyridin-4(1H)-one (keto-like) form. libretexts.orglibretexts.org This is a specific case of keto-enol tautomerism, where the equilibrium can be influenced by the solvent, pH, and temperature. masterorganicchemistry.com
4-Hydroxypyridine Tautomer : This form behaves as a substituted phenol (B47542). The lone pairs on the oxygen atom make it nucleophilic, leading to reactions at the oxygen center. This is the reactive species in the O-alkylation (etherification) and O-acylation (esterification) reactions discussed previously.
Pyridin-4(1H)-one Tautomer : This form possesses an amide-like character. The nitrogen atom in the ring is protonated, and the oxygen is part of a carbonyl group. This tautomer opens up alternative reaction pathways:
N-Alkylation/N-Acylation : The nitrogen atom can act as a nucleophile, leading to the formation of N-substituted pyridone products. This reactivity is competitive with O-substitution and is highly dependent on reaction conditions. For instance, using a silver salt of the pyridone might favor O-alkylation, whereas reactions under different conditions might favor the N-alkylated product.
Reactions at the Carbonyl Oxygen : The oxygen of the carbonyl group can be protonated or act as a Lewis basic site, potentially influencing the reactivity of the ring system.
The presence of the aldehyde group at the 2-position further complicates this equilibrium by withdrawing electron density from the ring, potentially affecting the relative stability of the two tautomers. The choice of reaction conditions (e.g., solvent polarity, nature of the base) can selectively favor one tautomer over the other, thereby directing the outcome of a reaction towards either N- or O-substitution. For example, polar protic solvents may stabilize the pyridone form through hydrogen bonding, while aprotic solvents might favor the hydroxypyridine form. Understanding this tautomeric relationship is essential for predicting and controlling the chemical behavior of this compound.
Spectroscopic and Advanced Characterization Techniques
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups, thereby providing a molecular fingerprint.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 4-Hydroxypicolinaldehyde (B3079112) is expected to be characterized by the vibrational signatures of its hydroxyl, aldehyde, and pyridine (B92270) functional groups.
The hydroxyl group (-OH) will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding. The aldehydic C-H stretch is anticipated to appear as a distinct, though weaker, band around 2850-2750 cm⁻¹. One of the most prominent peaks in the spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the range of 1700-1680 cm⁻¹. The exact position of this peak is influenced by the electronic effects of the pyridine ring and the hydroxyl group.
The pyridine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a group of bands in the 1600-1400 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations of the pyridine ring will also be present at lower frequencies.
A comparison with related molecules provides further insight. 4-Hydroxypyridine (B47283) shows a broad O-H stretch and characteristic ring vibrations. 2-Pyridinecarboxaldehyde (B72084) and 4-Pyridinecarboxaldehyde both display the strong C=O stretch of the aldehyde group. nist.govnist.govnih.govchemicalbook.com The spectrum of this compound would therefore be a composite of these features, with shifts in peak positions due to the combined electronic influence of both the hydroxyl and aldehyde substituents on the pyridine ring.
Table 1: Predicted Prominent IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl | O-H Stretch (H-bonded) | 3400 - 3200 (broad) |
| Aldehyde | C-H Stretch | 2850 - 2750 |
| Aldehyde | C=O Stretch | 1700 - 1680 |
| Pyridine Ring | C=C and C=N Stretches | 1600 - 1400 |
| Pyridine Ring | C-H Bending | Various bands at lower frequencies |
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. The selection rules for Raman activity differ from those for IR, meaning that some vibrations may be strong in one and weak or absent in the other.
For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. The C=C and C=N ring stretching modes, which are strong in the IR spectrum, will also be prominent in the Raman spectrum, appearing in a similar region (1600-1400 cm⁻¹). The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum for aldehydes.
The O-H stretch is generally a weak and broad feature in Raman spectra of hydrogen-bonded systems. The aldehydic C-H stretch is also expected to be a weak to medium intensity band. Surface-Enhanced Raman Spectroscopy (SERS) could be a valuable technique for studying this molecule, as it can significantly enhance the Raman signals of molecules adsorbed on metallic surfaces, providing more detailed information about the vibrational modes and the molecule's orientation on the surface. rsc.org
Table 2: Predicted Prominent Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Pyridine Ring | Ring Breathing/Stretching | Strong bands in the 1600-1400 cm⁻¹ region |
| Aldehyde | C=O Stretch | 1700 - 1680 (weak to medium) |
| Aldehyde | C-H Stretch | ~2850 - 2750 (weak to medium) |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy involves the absorption or emission of photons as electrons move between different energy levels within a molecule. UV-Vis and fluorescence spectroscopy are the primary techniques in this category.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated π-system of the pyridine ring and the carbonyl group.
The pyridine ring itself has characteristic absorptions, and the presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group will cause a redshift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. The extent of conjugation in the molecule significantly influences the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca
It is anticipated that this compound will exhibit strong absorption bands in the UV region, likely with maxima shifted to longer wavelengths compared to both 4-hydroxypyridine and 2-pyridinecarboxaldehyde due to the extended conjugation and the push-pull nature of the substituents. A study on a related compound, a derivative of 5-hydroxy-picolinaldehyde, showed an absorbance peak at 317 nm, which shifted to 327 nm upon isomerization, indicating the electronic transitions are sensitive to molecular conformation. acs.orgacs.org Based on data for 4-hydroxybenzaldehyde (B117250), which has a similar electronic structure, an absorption maximum can be expected in the range of 280-320 nm. nist.gov
Table 3: Predicted UV-Vis Absorption for this compound
| Transition Type | Chromophore | Predicted λmax (nm) |
| π → π | Conjugated Pyridine System | 280 - 320 |
| n → π | Carbonyl Group | Longer wavelength, lower intensity |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of this compound are expected to be influenced by the nature of its lowest excited state and the presence of non-radiative decay pathways.
While many aromatic molecules are fluorescent, the fluorescence of pyridine derivatives can be complex. For instance, it has been reported that 4-hydroxypyridine and 4-methoxypyridine (B45360) are non-fluorescent at all pH values. However, derivatives of 3-hydroxypyridine (B118123) are known to be fluorescent. The fluorescence of such systems is often pH-dependent, as protonation or deprotonation of the pyridine nitrogen or the hydroxyl group can significantly alter the electronic structure and the excited-state dynamics.
Given the structural similarities to potentially fluorescent hydroxypyridine derivatives and the presence of a conjugated system, this compound may exhibit fluorescence, although this is not a certainty. If it is fluorescent, the emission wavelength would be longer than the absorption wavelength (a Stokes shift), and the intensity and position of the emission peak would likely be sensitive to solvent polarity and pH. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the three protons on the pyridine ring.
Aldehydic Proton (-CHO): This proton is highly deshielded and will appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.
Hydroxyl Proton (-OH): The chemical shift of this proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.
Pyridine Ring Protons: There will be three protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl and aldehyde groups. The electron-withdrawing aldehyde group will deshield adjacent protons, while the electron-donating hydroxyl group will shield them. The expected chemical shifts would be in the aromatic region (δ 7.0-9.0 ppm). The coupling constants (J-values) between adjacent protons will provide information about their relative positions on the ring.
By comparison, in 4-pyridinecarboxaldehyde, the protons at the 2 and 6 positions appear around δ 9.06 ppm, and the protons at the 3 and 5 positions are at δ 7.96 ppm. chemicalbook.com In 4-hydroxypyridine, the protons at the 2 and 6 positions are shifted upfield relative to pyridine. For this compound (4-hydroxy-2-pyridinecarboxaldehyde), we would expect one proton adjacent to the nitrogen and aldehyde group, one proton between the hydroxyl group and the nitrogen, and one proton adjacent to the hydroxyl group and a carbon. This will result in a complex but interpretable pattern in the aromatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in this compound.
Aldehydic Carbon (-CHO): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 190-200 ppm.
Pyridine Ring Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield due to the oxygen's electronegativity, while the carbons ortho and para to it will be shielded. The carbon bearing the aldehyde group will also be deshielded. The carbon atoms with attached protons can be distinguished from quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted chemical shifts can be estimated from the data of related compounds. For example, in 4-hydroxypyridine, the carbon attached to the hydroxyl group is significantly downfield. In pyridinecarboxaldehydes, the carbon of the aldehyde group is the furthest downfield.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.5 - 10.5 | - |
| Aldehyde C | - | 190 - 200 |
| Pyridine Ring H | 7.0 - 9.0 | - |
| Pyridine Ring C | - | 110 - 160 |
| Hydroxyl H | Variable | - |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the identity of the compound. HRMS data has been reported for derivatives of hydroxypicolinaldehyde, confirming their successful synthesis acs.org.
Tandem mass spectrometry (MS/MS or MSn) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO) or the hydroxyl group (OH), as well as fragmentation of the pyridine ring itself.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for the identification and quantification of this compound in complex mixtures. The chromatographic separation would first isolate the compound from other components, and then the specific precursor-to-product ion transitions in the tandem mass spectrometer would provide unambiguous identification. This method would also be crucial for distinguishing this compound from its isomers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for the standalone this compound molecule is publicly available, the crystal structure of a more complex molecule containing the hydroxypicolinaldehyde moiety has been reported acs.org. This analysis revealed the formation of an H-bonded proton transport pathway mediated by water molecules in the crystalline state of the derivative acs.org. Such studies highlight the potential for the hydroxyl and aldehyde groups of this compound to participate in hydrogen bonding and self-assembly in the solid state.
Other Advanced Spectroscopic Methods (e.g., Circular Dichroism, EPR)
While techniques like NMR and mass spectrometry provide foundational structural information, other advanced spectroscopic methods such as Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) spectroscopy offer specialized insights into the stereochemical and electronic properties of molecules like this compound under specific conditions. Although direct CD and EPR studies on this compound are not extensively reported in the literature, the principles of these techniques and their applications to analogous compounds allow for a discussion of their potential utility in characterizing this molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A molecule must be chiral to exhibit a CD signal. This compound itself is not chiral. However, it can be part of a chiral system, for instance, when it is coordinated to a metal center that itself is chiral, or when it is a component of a larger chiral supramolecular structure.
Should this compound be incorporated into a chiral environment, CD spectroscopy could provide valuable information. For example, in the context of metal complexes, if this compound acts as a ligand, the resulting complex can be chiral. The CD spectrum of such a complex would be sensitive to the stereochemistry of the metal center. Studies on iron(II) complexes with ligands derived from pyridine-2-aldehyde have demonstrated the use of CD spectroscopy to determine the absolute configuration of the metal center in diastereomeric complexes figshare.comnih.gov. This approach could theoretically be applied to chiral complexes involving this compound.
Furthermore, research on chiral dendrons incorporating pyridine-2,6-dicarboxamide units has utilized CD spectroscopy to investigate their chiroptical properties and helical bias in different solvents ohiolink.edu. This suggests that if this compound were a component of a larger, ordered chiral assembly, CD spectroscopy could be employed to probe the conformation and stereochemistry of the entire system.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. For this compound to be studied by EPR, it would need to be converted into a paramagnetic species.
One potential avenue for EPR studies is the formation of a pyridinyl radical. Photochemical methods have been used to generate pyridinyl radicals from pyridine derivatives, and these radicals have been characterized by EPR spectroscopy nih.govacs.org. Time-resolved EPR studies on 4-substituted pyridines have shown that photochemical hydrogen abstraction can lead to the formation of radicals that can be detected and characterized by EPR osti.gov. It is conceivable that under specific photochemical conditions, this compound could form a radical species, and EPR would be the ideal technique to identify and characterize this transient species.
The potential applications of CD and EPR spectroscopy for the characterization of this compound are summarized in the table below.
| Spectroscopic Technique | Potential Application for this compound | Type of Information Obtainable |
| Circular Dichroism (CD) | Analysis of chiral metal complexes with this compound as a ligand. | Determination of the absolute configuration of the metal center; conformational analysis of the complex. |
| Investigation of chiral supramolecular assemblies containing this compound. | Information on the overall chirality and helical structure of the assembly. | |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species derived from this compound. | Identification of the radical structure; information on the distribution of the unpaired electron. |
| Study of paramagnetic metal complexes with this compound as a ligand. | Electronic structure of the metal ion; details of the metal-ligand bonding and coordination geometry. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
The electronic structure of 4-Hydroxypicolinaldehyde (B3079112) can be characterized by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. irjweb.comscirp.org A smaller gap suggests higher reactivity.
The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the pyridine (B92270) ring's nitrogen atom.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.75 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.
Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers for rotation around its single bonds, particularly the bond connecting the aldehyde group to the pyridine ring. Different conformers can exhibit varying stabilities and reactivities. Quantum chemical calculations can map the potential energy surface to identify low-energy conformers and the transition states that connect them.
Furthermore, the energetic profiles of reactions involving this compound can be computationally modeled. This includes determining the activation energies and reaction enthalpies for processes such as oxidation, reduction, or nucleophilic addition to the aldehyde group. researchgate.netresearchgate.net These calculations provide a theoretical basis for understanding the molecule's reactivity and potential reaction mechanisms.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-C-C=O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Planar (syn) | 0° | 0.00 | Most stable conformer with the aldehyde hydrogen pointing towards the nitrogen. |
| Planar (anti) | 180° | 2.50 | Less stable conformer with the aldehyde hydrogen pointing away from the nitrogen. |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. nih.govrsc.org By comparing calculated shifts with experimental data, the structural assignment of the molecule can be confirmed.
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in assigning the observed vibrational modes to specific molecular motions, such as the stretching of the C=O, O-H, and C-N bonds, and the bending modes of the aromatic ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aldehyde) | 192.5 |
| C2 (pyridine) | 151.0 |
| C3 (pyridine) | 120.8 |
| C4 (pyridine) | 165.3 |
| C5 (pyridine) | 115.4 |
Note: The data in this table is hypothetical and based on typical values for similar structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations.
MD simulations can be employed to assess the structural stability and conformational dynamics of this compound in various environments, such as in a vacuum, in aqueous solution, or within a biological system like a protein binding site. mdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be quantified. These simulations can reveal how interactions with the surrounding environment, such as hydrogen bonding with water molecules, influence the molecule's structure and flexibility.
The interaction of this compound with solvent molecules is crucial for its chemical and physical properties in solution. MD simulations can provide a detailed picture of the solvation shell around the molecule. By calculating the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, the structure and strength of the solvation layer can be characterized. For example, the RDFs for the hydroxyl and aldehyde groups with water molecules would reveal the extent and nature of hydrogen bonding. These simulations can also provide insights into the dynamics of solvent exchange around the solute, which is important for understanding reaction kinetics in solution.
Molecular Docking and Cheminformatics
In the realm of computational chemistry, molecular docking and cheminformatics serve as powerful tools to predict and analyze the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These in silico methods are crucial in modern drug discovery and molecular biology for providing insights into the binding mechanisms and for identifying potential areas of interaction on a receptor's surface. Molecular docking simulates the binding process, predicting the preferred orientation and conformation of the ligand when bound to the receptor, while cheminformatics encompasses the storage, retrieval, and analysis of chemical information.
The prediction of interactions between a ligand like this compound and a biological receptor is a cornerstone of molecular docking simulations. This process computationally places the ligand into the binding site of a receptor and evaluates the stability of the resulting complex. The primary output of this simulation is the binding energy, which provides a quantitative estimate of the binding affinity. A more negative binding energy typically suggests a more stable and favorable interaction.
The interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a molecule such as this compound, the hydroxyl (-OH) group and the aldehyde (-CHO) group, along with the nitrogen atom in the pyridine ring, are key features that can participate in hydrogen bonding with amino acid residues of a receptor.
Computational programs like AutoDock Vina are frequently employed to perform these simulations. By calculating the binding energies of this compound with various hypothetical protein targets, it is possible to rank potential receptors and understand the key molecular interactions driving the binding. For instance, a hypothetical docking study of this compound against a panel of kinases might yield the following predictive data:
| Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -7.8 | ASP145, LYS72 | Hydrogen Bond |
| Kinase B | -6.5 | VAL23, ILE89 | Hydrophobic |
| Kinase C | -8.2 | GLU101, ARG210 | Hydrogen Bond, Electrostatic |
| Kinase D | -5.9 | PHE167, LEU198 | Hydrophobic, π-π Stacking |
This predictive data, while theoretical, illustrates how computational tools can forecast the specific amino acids that are crucial for the interaction and the nature of the chemical bonds formed, without making claims about the biological consequence of these interactions.
A critical application of computational chemistry in drug discovery is the identification of potential binding sites on a target protein. unomaha.edu These are typically pockets or grooves on the protein's surface that can accommodate a small molecule like this compound. Energy-based and geometric methods are common approaches for locating these sites. unomaha.edu
Energy-based methods utilize molecular probes—small molecules or functional groups—that scan the protein surface to map out regions of favorable interaction energy. unomaha.edu This technique can identify not only well-defined pockets but also less obvious, or "cryptic," binding sites that may only form upon ligand binding. oup.com
Geometric approaches, on the other hand, analyze the shape and topology of the protein's surface to find cavities that are large enough to bind a small molecule. Algorithms can identify pockets and calculate their volume, depth, and other geometric properties.
For this compound, a computational analysis of a hypothetical receptor might reveal several potential binding pockets. These pockets can be characterized by the amino acid residues that line them, providing clues about the types of interactions that could be formed.
A hypothetical analysis of a target protein for binding with this compound could generate the following data on potential binding sites:
| Binding Site ID | Pocket Volume (ų) | Key Residues | Predicted Affinity (kcal/mol) |
|---|---|---|---|
| Site 1 | 350 | TYR88, SER121, HIS234 | -8.5 |
| Site 2 | 210 | LEU45, VAL57, ALA150 | -6.1 |
| Site 3 | 420 | ASP99, LYS180, GLN205 | -7.9 |
| Site 4 | 180 | TRP110, PHE250, PRO251 | -5.7 |
This information is invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the importance of these predicted binding sites and their constituent residues in the interaction with this compound.
Coordination Chemistry of 4 Hydroxypicolinaldehyde and Its Derivatives
Ligand Properties and Chelating Ability
4-Hydroxypicolinaldehyde (B3079112), a derivative of pyridine (B92270), exhibits significant potential as a chelating agent. mdpi.com Chelates are compounds that contain at least two donor atoms, enabling them to form stable, ring-like structures with a central metal ion. mdpi.com The specific arrangement of functional groups in this compound makes it an effective building block for designing such multidentate ligands.
The primary donor atoms in this compound are the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org The hydroxyl group's oxygen atom becomes a potent donor upon deprotonation, forming a strong coordinate bond with the metal ion. This O,O-donor arrangement, common in hydroxypyridinones, is known to form very stable complexes with hard metal ions. nih.gov The aldehyde oxygen can also potentially act as a donor atom, although it is a weaker Lewis base compared to the pyridine nitrogen and the deprotonated hydroxyl oxygen.
This compound typically functions as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and the hydroxyl oxygen. This dual coordination leads to the formation of a stable five-membered chelate ring. The formation of such rings is thermodynamically favorable (the "chelate effect"), resulting in complexes with higher stability compared to those formed with analogous monodentate ligands. Ligands capable of forming more than one bond to a central metal ion are also referred to as polydentate ligands or chelating agents. youtube.com
The hydroxyl and aldehyde groups play distinct and crucial roles in the coordination behavior of this compound.
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a negatively charged phenolate. This deprotonation is often facilitated by the reaction conditions (e.g., basic pH) and is essential for its role as a strong donor in chelation. The resulting anionic oxygen atom forms a robust covalent bond with the metal cation.
Aldehyde Group: While the aldehyde oxygen is a weaker coordinating agent, the aldehyde group is highly significant for creating more complex and higher-denticity ligands. It can readily undergo condensation reactions with amines to form Schiff bases. These Schiff base derivatives often exhibit enhanced chelating abilities and can be designed to be tridentate or tetradentate, leading to even more stable metal complexes. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound or its derivatives generally involves the reaction of the ligand with a suitable metal salt in a solvent. sbmu.ac.irnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.
This compound and its derivatives form stable complexes with a range of transition metals. The synthesis typically involves mixing the ligand and a transition metal salt (e.g., chlorides, acetates, or sulfates) in a 1:1 or 2:1 molar ratio in a solvent like ethanol or methanol. sbmu.ac.ir The resulting complexes often precipitate from the solution and can be characterized by methods such as FTIR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. nih.gov
Based on studies of analogous hydroxypyridine and salicylaldehyde-type ligands, the properties of hypothetical transition metal complexes of this compound can be predicted.
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Likely Geometry | Typical Color |
|---|---|---|---|
| Cu(II) | 1:2 | Square Planar or Distorted Octahedral | Green/Blue |
| Ni(II) | 1:2 | Octahedral | Green |
| Zn(II) | 1:2 | Tetrahedral | Colorless (White solid) |
| Fe(III) | 1:2 or 1:3 | Octahedral | Red/Brown |
| Co(II) | 1:2 | Octahedral or Tetrahedral | Pink/Blue |
This table presents predicted properties based on the known coordination chemistry of similar ligand systems.
The coordination chemistry of lanthanide ions has gained significant interest due to their unique electronic and magnetic properties. sci-hub.se Lanthanide ions are hard acids and therefore show a strong preference for hard donor atoms like oxygen. The deprotonated hydroxyl group of this compound makes it a suitable candidate for coordinating with lanthanides. nih.gov
The synthesis of lanthanide complexes often involves reacting the ligand with a lanthanide salt (e.g., nitrates or chlorides) in an aqueous or alcoholic medium. sci-hub.senih.govresearchgate.net The resulting complexes can be characterized by mass spectrometry, NMR, and IR spectroscopy to confirm their 1:1 or other stoichiometries. sci-hub.senih.gov To enhance stability and introduce specific photophysical properties, this compound is often converted into a Schiff base derivative before complexation with lanthanide ions. researchgate.net These more complex ligands can better satisfy the higher coordination numbers (typically 8 to 10) preferred by lanthanide ions.
Structural Elucidation of Coordination Compounds
The determination of the three-dimensional arrangement of atoms in coordination compounds of this compound and its derivatives is fundamental to understanding their chemical and physical properties. A variety of sophisticated analytical techniques are employed for this purpose, with X-ray crystallography and spectroscopic methods being the most prominent.
Spectroscopic Methods : A suite of spectroscopic techniques is used to characterize these coordination compounds, often complementing the data obtained from X-ray crystallography.
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. nih.gov Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C-O (phenolic) stretching bands, upon complexation provide direct evidence of bonding to the metal center.
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex. nih.gov The appearance of new absorption bands or shifts in the bands of the free ligand upon coordination can indicate the formation of a metal complex and provide insights into its geometry. nih.gov For example, the electronic spectra of some Co(II) and Ni(II) complexes have been used to confirm their octahedral geometry. semanticscholar.org
Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which aids in structural confirmation.
Table 1: Spectroscopic Data for a Representative Metal Complex of a this compound Derivative
| Spectroscopic Technique | Key Observations | Interpretation |
| FT-IR (cm⁻¹) | Shift in ν(C=N) and ν(C-O) bands | Coordination of imine nitrogen and phenolic oxygen to the metal ion. |
| UV-Vis (nm) | Appearance of new d-d transition bands | Confirmation of complex formation and indication of coordination geometry. |
| ¹H NMR (ppm) | Downfield or upfield shifts of ligand protons | Change in the electronic environment of the ligand upon coordination. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the complex | Confirmation of the molecular formula of the coordination compound. |
Mechanistic Aspects of Metal Ion Chelation
The formation of a coordination complex between a metal ion and a ligand like this compound is a chemical reaction governed by thermodynamic and kinetic principles.
Thermodynamics and Kinetics of Complex Formation
Thermodynamics : The spontaneity of the complexation reaction is determined by the change in Gibbs free energy (ΔG°), which is related to the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. samipubco.com A negative ΔG° indicates a spontaneous process. researchgate.net In many chelation processes, the displacement of multiple solvent molecules by a single polydentate ligand leads to a significant increase in entropy, which is a major driving force for complex formation. The stability of the resulting complex is quantified by the stability constant (K). A large stability constant signifies the formation of a thermodynamically stable complex. researchgate.net
Kinetics : The rate at which the complex is formed is the subject of kinetic studies. samipubco.com The reaction mechanism can often be elucidated by studying the effect of reactant concentrations on the reaction rate. For some metal chelation reactions, the process follows pseudo-first-order kinetics. samipubco.com The rate of complex formation can be influenced by factors such as the nature of the metal ion and the ligand, as well as the reaction conditions.
Table 2: Thermodynamic and Kinetic Parameters for a Typical Metal Chelation Reaction
| Parameter | Symbol | Significance |
| Gibbs Free Energy Change | ΔG° | Determines the spontaneity of the reaction. |
| Enthalpy Change | ΔH° | Indicates whether the reaction is exothermic or endothermic. |
| Entropy Change | ΔS° | Reflects the change in disorder of the system. |
| Stability Constant | K | Measures the thermodynamic stability of the complex. |
| Rate Constant | k | Quantifies the speed of the complex formation reaction. |
Influence of pH and Solvent on Chelation
Influence of pH : The pH of the reaction medium has a profound effect on the chelation process. scispace.com The hydroxyl group of this compound is acidic and its deprotonation is pH-dependent. researchgate.net In more alkaline solutions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a much stronger coordinating agent than the neutral hydroxyl group. Consequently, the stability of the metal complexes often increases with increasing pH. researchgate.net However, at very high pH values, the formation of metal hydroxide (B78521) precipitates can compete with the chelation reaction. researchgate.net
Influence of Solvent : The choice of solvent can significantly impact both the thermodynamics and kinetics of complex formation. researchgate.net The solvent's ability to solvate the metal ion and the ligand, its polarity, and its coordinating ability all play a role. researchgate.net For instance, the stability of a complex can vary significantly in different solvents, with more polar or coordinating solvents potentially competing with the ligand for coordination sites on the metal ion. researchgate.net The synthesis of coordination compounds is often carried out in solvents like methanol, ethanol, or acetonitrile, and the nature of the solvent can even influence the final structure of the complex. researchgate.net
Applications in Coordination Chemistry
The ability of this compound and its derivatives to form stable complexes with a variety of metal ions has led to their use in the construction of sophisticated supramolecular architectures.
Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands. researchgate.net The modular nature of MOFs allows for the tuning of their pore size, shape, and functionality by judiciously selecting the metal and organic components. researchgate.net Ligands derived from this compound, with their defined coordination angles and potential for functionalization, are attractive candidates for the construction of novel MOFs. rsc.org These materials have potential applications in areas such as gas storage and separation, catalysis, and sensing. nih.gov The synthesis of MOFs often involves solvothermal or hydrothermal methods, where the choice of solvent and temperature can direct the formation of a specific framework structure. nih.gov
Supramolecular Assembly and Nanocage Construction
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nih.gov The coordination of ligands based on this compound to metal ions can be a powerful tool to drive the self-assembly of discrete, three-dimensional structures such as nanocages. nih.gov These assemblies are formed through the precise geometric arrangement of a specific number of ligands and metal ions. The resulting nanocages can possess internal cavities capable of encapsulating guest molecules, leading to potential applications in areas like drug delivery, molecular recognition, and catalysis. The design of these systems relies on a deep understanding of the coordination preferences of the metal ion and the geometry of the ligand.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ethanol |
Catalysis (e.g., as a ligand in organometallic catalysis)
While direct and extensive research on the application of this compound and its derivatives as ligands in organometallic catalysis is limited in publicly available scientific literature, the structural features of these compounds suggest significant potential for such applications. By drawing parallels with structurally analogous and well-studied ligand systems, such as those derived from pyridoxal and other substituted picolinaldehydes, a prospective analysis of their catalytic utility can be formulated.
The catalytic potential of ligands derived from this compound stems from their ability to form stable and catalytically active complexes with a variety of transition metals. These ligands are typically Schiff bases, formed by the condensation of this compound with a primary amine. The resulting imine, along with the pyridyl nitrogen and the hydroxyl group, can act as a multidentate chelating agent, creating a stable coordination environment around a metal center. This chelation effect can enhance the stability and catalytic activity of the metal complex.
The presence of both a pyridine ring and a phenolic hydroxyl group in the ligand backbone is crucial. The pyridine nitrogen can coordinate to the metal ion, and its electronic properties can be tuned by substituents on the pyridine ring, thereby influencing the catalytic activity of the metal center. The hydroxyl group, upon deprotonation, can act as an anionic donor, further stabilizing the metal complex and potentially participating directly in catalytic cycles, for instance, through proton transfer steps.
Metal complexes of pyridyl-based Schiff bases have been shown to be effective catalysts in a range of organic transformations. ijpscr.info For example, copper(II) complexes of Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have been investigated for their catalytic activity. mdpi.com These complexes often exhibit good yields in various reactions, underscoring the potential of pyridyl-containing Schiff bases in catalysis. mdpi.com
Furthermore, the broader class of Schiff base metal complexes has been extensively reviewed for their catalytic applications in oxidation, reduction, polymerization, and various C-C bond-forming reactions. chemijournal.comnih.gov The versatility of Schiff base ligands allows for the fine-tuning of the steric and electronic environment around the metal center, which is a key aspect in the design of efficient catalysts. chemijournal.com
Given the structural similarity of this compound to pyridoxal, which is a form of vitamin B6, it is conceivable that its Schiff base complexes could mimic the catalytic activity of pyridoxal-dependent enzymes. Pyridoxal-derived Schiff base complexes are known to be involved in a variety of biological transformations and have been studied as catalysts for fine chemical synthesis. ingentaconnect.com Computational studies on metal chelation in pyridoxal-5'-phosphate Schiff bases have shown that the metal ion can significantly activate the ligand for C-H bond cleavage, a key step in many catalytic reactions. nih.gov This suggests that metal complexes of this compound could also exhibit enhanced reactivity upon coordination.
Due to the limited specific research data available, a detailed data table on the catalytic performance of this compound derivatives cannot be presented at this time.
Biological and Biochemical Research Insights Mechanistic Focus
Molecular Mechanisms of Action
The pyridine (B92270) derivative 4-Hydroxypicolinaldehyde (B3079112), characterized by its aldehyde and hydroxyl functional groups, is a subject of scientific interest due to its potential to interact with and modulate biological systems. Its chemical structure suggests a capacity for various molecular interactions, including enzyme modulation, metal ion chelation, and binding to macromolecules, which are foundational to its observed biological activities.
While direct studies on this compound are limited, research on structurally similar aromatic aldehydes provides significant insights into its probable mechanisms of enzyme inhibition. Aromatic aldehydes are recognized as inhibitors of several enzymes, with tyrosinase being a notable example.
Tyrosinase is a key enzyme in the biosynthesis of melanin. Studies on compounds like 4-hydroxybenzaldehyde (B117250) and 4-vinylbenzaldehyde (B157712) have demonstrated their capacity to inhibit both the monophenolase and diphenolase activities of this enzyme nih.govnih.gov. For instance, 4-vinylbenzaldehyde was found to be a more potent inhibitor of the diphenolase activity of mushroom tyrosinase than 4-vinylbenzoic acid, with IC50 values of 23 µM and 0.33 mM, respectively nih.gov. Kinetic analyses have revealed that the inhibition by these compounds is often reversible and can follow different models. A derivative of 4-hydroxybenzaldehyde was identified as a non-competitive inhibitor of tyrosinase, whereas 4-vinylbenzaldehyde exhibited a mixed-type inhibition mechanism nih.govnih.gov.
Given the structural analogy, it is plausible that this compound could act as an enzyme inhibitor through similar mechanisms. The aldehyde group can react with nucleophilic residues in the enzyme's active site, while the hydroxypyridine ring can form hydrogen bonds and other non-covalent interactions, leading to a conformational change that reduces the enzyme's catalytic efficiency.
Table 1: Comparison of Tyrosinase Inhibition by Aromatic Aldehydes
| Compound | IC50 (Diphenolase Activity) | Inhibition Type | Source |
|---|---|---|---|
| 4-Hydroxybenzaldehyde derivative (3c) | 0.059 mM | Non-competitive | nih.gov |
| 4-Vinylbenzaldehyde | 23 µM | Mixed-II type | nih.gov |
This table showcases the inhibitory concentrations and mechanisms for compounds structurally related to this compound, suggesting potential modes of action.
The regulation of metal ion concentrations, or homeostasis, is a critical cellular process, and its disruption is implicated in various pathological conditions, including neurodegenerative diseases. The structure of this compound, specifically the α-hydroxy-aldehyde moiety on a pyridine ring, is characteristic of a bidentate chelating agent capable of binding to transition metal ions like iron (Fe).
Iron is essential for numerous biological functions, including oxygen transport and DNA synthesis, but its redox activity can lead to the generation of harmful reactive oxygen species (ROS) if not properly managed nih.gov. Iron chelators are molecules that bind to excess or labile iron, preventing it from participating in these damaging reactions. Compounds with structures similar to this compound, such as salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), have demonstrated significant iron-chelating activity and protective effects against oxidative injury in cellular models nih.gov. These agents can sequester intracellular iron, thereby mitigating the toxicity induced by catecholamine oxidation nih.gov.
The mechanism of action for such chelators involves forming stable complexes with iron, primarily in its ferric (Fe³⁺) state, which reduces its availability to catalyze the formation of ROS. It is hypothesized that this compound acts in a similar fashion, entering the cell and binding to the labile iron pool. This action would disrupt iron homeostasis, which could have therapeutic benefits in conditions of iron overload or oxidative stress.
The interaction of small molecules with proteins and nucleic acids is fundamental to pharmacology and molecular biology. These interactions are governed by a range of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The functional groups of this compound—a hydroxyl group, an aldehyde group, and a pyridine ring—provide multiple points for such interactions.
Protein Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde group can also accept hydrogen bonds. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding. Furthermore, the aldehyde group is reactive and can form covalent bonds, such as Schiff bases, with primary amine groups (e.g., the side chain of lysine) on protein surfaces. These interactions can alter a protein's conformation and, consequently, its function.
Nucleic Acid Interactions: While specific studies on this compound binding to DNA or RNA are not prominent, its planar aromatic ring suggests a potential for intercalation between the base pairs of DNA. Additionally, its functional groups could interact with the phosphate (B84403) backbone or the edges of the nucleic acid bases. Techniques like in vivo chemical cross-linking using formaldehyde (B43269) have been instrumental in studying the transient interactions between proteins and DNA, demonstrating that amino and imino groups on both molecules are key reaction sites nih.gov. Although this compound is not a cross-linking agent itself, its reactivity highlights the potential for covalent interactions under specific conditions.
The precise nature and affinity of these interactions would require detailed biophysical studies, but the chemical structure of this compound strongly supports its capacity to bind to these essential biomolecules.
Biochemical Pathway Modulation Studies (in in vitro or in silico models)
The modulation of biochemical pathways is a direct consequence of a molecule's interactions with key cellular components like enzymes and proteins. In vitro and in silico models are crucial for elucidating these effects.
The synthesis of nucleotides, the building blocks of DNA and RNA, is a tightly regulated and energy-intensive process involving the de novo and salvage pathways for purines and pyrimidines utah.edumhmedical.com. The disruption of these pathways can have profound effects on cell proliferation and survival.
While direct evidence of this compound's impact on purine (B94841) or pyrimidine (B1678525) metabolism is scarce, an indirect mechanism can be postulated through its iron-chelating properties. Iron is a critical cofactor for ribonucleotide reductase, the enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides—the rate-limiting step in DNA synthesis nih.gov. By sequestering intracellular iron, this compound could inhibit the activity of this enzyme, thereby impeding DNA synthesis and affecting cell cycle progression.
Furthermore, exposure to certain chemical compounds has been shown to alter purine and pyrimidine metabolism, leading to oxidative stress and apoptosis nih.gov. For example, the enzyme xanthine (B1682287) oxidase, involved in purine catabolism, is a source of ROS nih.gov. Modulation of this pathway, potentially through the effects of a chelating agent like this compound, could influence the cellular redox state.
Allosteric modulation, where binding at one site on a protein affects its activity at another site, is a key mechanism of biological regulation. Hemoglobin (Hb), the protein responsible for oxygen transport, is a classic example of an allosteric protein nih.govnih.gov. Aromatic aldehydes represent a class of allosteric effectors that can increase hemoglobin's affinity for oxygen researchgate.net.
The primary mechanism for this interaction is the formation of a reversible covalent bond, a Schiff base, between the aldehyde group of the molecule and the N-terminal α-amino group of the valine residues on the α-globin chains of hemoglobin nih.gov. This reaction is a condensation between a primary amine and an aldehyde chemsociety.org.ng.
Reaction: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
The formation of this Schiff base adduct stabilizes the high-oxygen-affinity "R" (relaxed) state of hemoglobin over the low-affinity "T" (tense) state researchgate.net. This stabilization shifts the oxygen equilibrium curve to the left, meaning that hemoglobin binds oxygen more tightly at lower partial pressures. This mechanism is of significant therapeutic interest, particularly in the treatment of sickle cell disease, where stabilizing the oxygenated form of hemoglobin can prevent its polymerization and the subsequent sickling of red blood cells nih.gov. The chemical properties of this compound make it a candidate for this type of allosteric modulation of hemoglobin.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxybenzaldehyde |
| 4-Vinylbenzaldehyde |
| 4-Vinylbenzoic acid |
| Salicylaldehyde isonicotinoyl hydrazone (SIH) |
| Iron (Fe) |
| Lysine |
| Formaldehyde |
| Adenine |
| Guanine |
| Hypoxanthine |
| Xanthine |
| Uric Acid |
| Valine |
| Tyrosine |
| Melanin |
| 2-hydroxybenzaldehyde |
Based on a comprehensive search of available scientific literature, there is currently no specific research data concerning "this compound" in the context of acetylcholinesterase reactivation. Studies detailing its enzyme reactivation mechanisms, binding modes, or structure-activity relationships for this particular function could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on the compound this compound as per the provided outline. The available research focuses on other classes of reactivators, such as oximes and Mannich phenols, and does not provide the specific data required to address the sections on Acetylcholinesterase Reactivation, Binding Modes, or Structure-Activity Relationship for this compound.
Advanced Analytical Methodologies and Applications for 4 Hydroxypicolinaldehyde
Chromatographic Separation Techniques
The analytical determination of 4-Hydroxypicolinaldehyde (B3079112), a polar aromatic aldehyde, necessitates the development of robust and selective chromatographic methods. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's physicochemical properties, namely its polarity, volatility, and thermal stability. Capillary Electrophoresis (CE) offers a powerful alternative based on different separation principles.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly suitable technique for the analysis of this compound due to the compound's polarity and aromatic nature. Method development can proceed via reversed-phase or normal-phase (including HILIC) modes.
Reversed-Phase (RP) HPLC: Reversed-phase HPLC is the most common mode for the separation of moderately polar compounds. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Due to the basic nature of the pyridine (B92270) ring, pH control of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times. Acidic modifiers like formic acid or acetic acid are often added to the mobile phase to suppress the ionization of the pyridine nitrogen, leading to better retention and peak shape.
For enhanced detection, especially at trace levels, derivatization of the aldehyde group is a common strategy. epa.gov Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. epa.gov This derivative exhibits strong UV absorbance at approximately 360 nm, significantly increasing detection sensitivity. epa.govauroraprosci.com
Representative RP-HPLC Method Parameters for this compound-DNPH Derivative:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC): Given the high polarity of this compound, NP-HPLC or HILIC present viable alternatives, particularly if retention on reversed-phase columns is insufficient. tosohbioscience.comsigmaaldrich.com HILIC utilizes a polar stationary phase (e.g., silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small percentage of aqueous buffer. sigmaaldrich.commtc-usa.com In this mode, retention increases with the polarity of the analyte. This technique is particularly advantageous for its compatibility with mass spectrometry due to the high volatility of the mobile phase. sigmaaldrich.com
Gas Chromatography (GC) Method Development
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot injector. libretexts.org Therefore, derivatization is an essential step to make the compound amenable to GC analysis. phenomenex.comsigmaaldrich.com
Derivatization: The most common derivatization strategy for compounds containing active hydrogens, such as the hydroxyl group in this compound, is silylation. phenomenex.com Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. sigmaaldrich.comnih.gov This reaction significantly increases the volatility and thermal stability of the analyte, allowing for successful elution and detection by GC. libretexts.org
Representative GC Method Parameters for Silylated this compound:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-mass ratio. wikipedia.org This technique is well-suited for the analysis of polar and charged species like this compound.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the pyridine nitrogen of this compound can be protonated by using a buffer with a pH below its pKa. This imparts a positive charge on the molecule, allowing it to migrate towards the cathode. Separation from other components in a mixture is achieved due to differences in their respective charge-to-size ratios. The method offers advantages of high separation efficiency, short analysis times, and minimal solvent consumption. semanticscholar.org
Representative CZE Method Parameters for this compound:
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 3.5 |
| Separation Voltage | 25 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 265 nm |
Hyphenated Techniques for Enhanced Detection and Quantification
To achieve higher sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry (MS).
LC-MS/MS for Trace Analysis and Compound Identification
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and unambiguous identification of compounds in complex matrices. acs.org For this compound, Electrospray Ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode to generate the protonated molecule, [M+H]⁺.
In tandem MS, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov
Representative LC-MS/MS Parameters for this compound:
| Parameter | Condition |
|---|---|
| LC System | UHPLC with a C18 column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]⁺) | m/z 124.04 |
| Product Ions (Hypothetical) | m/z 96.05 (Loss of CO), m/z 78.04 (Loss of CO and H₂O) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
GC-MS for Volatile and Derivatized Analytes
GC coupled with Mass Spectrometry (GC-MS) is the definitive method for the analysis of derivatized, volatile analytes. nih.gov Following silylation, the TMS-derivative of this compound can be separated on a GC column and introduced into the mass spectrometer. researchgate.net
Electron Ionization (EI) is typically used, which imparts significant energy to the molecule, causing reproducible fragmentation. researchgate.net The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for structural confirmation and identification by comparison with spectral libraries. nih.gov For quantitative analysis, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few characteristic ions, thereby increasing sensitivity and reducing matrix interference. nih.gov
Representative GC-MS Parameters for Silylated this compound:
| Parameter | Condition |
|---|---|
| GC System | As described in Section 8.1.2 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |
| Scan Range (Full Scan) | m/z 40-500 |
| SIM Ions (Hypothetical) | m/z 195 (M⁺), m/z 180 (M-15) |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
MALDI Imaging Mass Spectrometry (IMS) for Spatial Distribution of Derivatives
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique to visualize the spatial distribution of molecules within a sample, such as a biological tissue section. For aldehydes like this compound, which may exhibit poor ionization efficiency and low abundance, on-tissue chemical derivatization is a key strategy to enhance their detection by MALDI IMS. nih.govnih.govacs.orgacs.orgresearchgate.net
Derivatization reactions for aldehydes in the context of MALDI IMS typically involve reagents that introduce a permanently charged group or a readily ionizable moiety. This "charge-tagging" significantly improves the sensitivity of detection. A common approach for aldehydes is the reaction with reagents containing a primary amine or a hydrazine (B178648) group to form a Schiff base or a hydrazone, respectively.
For instance, reagents such as 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) can be used for the covalent charge-tagging of aldehydes. nih.govnih.govacs.orgacs.org The primary amine group of AMPP reacts with the aldehyde group of this compound, resulting in a positively charged derivative that is readily detected in positive-ion mode MALDI-MS. This allows for the sensitive imaging of its distribution in tissue sections. The improved sensitivity can help in elucidating the localization of this compound in specific cellular or tissue regions, which is critical for understanding its biological function or mechanism of action.
The selection of the MALDI matrix is also crucial for the successful imaging of derivatized this compound. The matrix must co-crystallize with the analyte-derivatization product and efficiently absorb the laser energy to promote desorption and ionization, while minimizing background interference in the mass spectrum.
Table 1: Potential Derivatization Reagents for MALDI IMS of this compound
| Derivatization Reagent | Reactive Group | Ionization Enhancement |
| 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) | Primary Amine | Pre-charged pyridinium group |
| Girard's Reagent T (GirT) | Hydrazine | Pre-charged quaternary ammonium group |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Enhanced proton affinity |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds. Given the presence of a hydroxyl group and an aldehyde group, this compound is expected to be electrochemically active. The phenolic hydroxyl group can be oxidized, and the aldehyde group can be either oxidized or reduced at an electrode surface.
Electrochemical sensors for the detection of similar phenolic aldehydes often utilize modified electrodes to enhance sensitivity and selectivity. These modifications can involve nanomaterials such as gold nanoparticles, carbon nanotubes, or conductive polymers, which can increase the electrode surface area and catalyze the electrochemical reaction.
For the quantification of this compound, techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed due to their ability to discriminate against background currents, thus improving the signal-to-noise ratio and lowering the limit of detection. A calibration curve would be constructed by plotting the peak current against the concentration of standard solutions of this compound.
While specific studies on the electrochemical detection of this compound are not prevalent, the principles applied to other phenolic compounds or aldehydes are directly applicable. For example, electrochemical sensors developed for the detection of 4-nitrophenol could be adapted, as both molecules contain a phenolic hydroxyl group susceptible to oxidation. mdpi.comnih.govrsc.org
Table 2: Comparison of Electrochemical Techniques for this compound Analysis
| Technique | Principle | Advantages |
| Cyclic Voltammetry (CV) | Scans the potential and measures the resulting current. | Provides information on redox processes. |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep. | High sensitivity, good resolution. |
| Square Wave Voltammetry (SWV) | Applies a square wave potential waveform. | Fast, high sensitivity. |
| Amperometry | Measures the current at a fixed potential. | Simple, continuous monitoring. |
Advanced Sample Preparation Techniques
In-Tissue Derivatization for Mass Spectrometry Imaging
As introduced in section 8.2.3, in-tissue derivatization is a critical sample preparation step for the successful MALDI IMS analysis of this compound. nih.govnih.govacs.orgacs.orgresearchgate.net This technique involves applying a derivatization reagent directly onto the surface of a tissue section prior to the application of the MALDI matrix.
The process typically involves the uniform spraying of the derivatization reagent solution onto the tissue using an automated sprayer. This is followed by an incubation period under controlled temperature and humidity to allow the chemical reaction to proceed. The choice of solvent, reagent concentration, and reaction time are crucial parameters that need to be optimized to ensure efficient derivatization without causing significant delocalization of the analyte within the tissue.
A recent advancement in this area is the use of a laser-assisted tissue transfer (LATT) technique to enhance on-tissue derivatization. acs.orgresearchgate.net In this method, a thin layer of the tissue is transferred to an acceptor slide that has been pre-coated with the derivatization and matrix reagents. This can lead to a significant increase in signal intensity for the derivatized metabolites due to reduced ion suppression effects. acs.org
Automated Derivatization Strategies
To improve the reproducibility and throughput of derivatization reactions for aldehydes, automated strategies have been developed. These approaches minimize manual handling, which can be a source of error and variability.
Automated derivatization can be implemented in various ways. For liquid samples, autosamplers can be programmed to perform the derivatization reaction in-vial prior to injection into a chromatography system coupled with a mass spectrometer. This involves the sequential addition of the sample, derivatization reagent, and any necessary catalysts or buffers, followed by a defined incubation period.
For solid-phase applications, such as in-tissue derivatization, automated sprayers provide a high degree of control over the deposition of the derivatization reagent, ensuring a uniform coating across the tissue surface. Column-switching HPLC systems can also be used for automated on-line derivatization and analysis of aldehydes. In such a system, the sample is loaded onto a pre-column where the derivatization reaction occurs, and the derivatized product is then eluted onto the analytical column for separation and detection. nih.gov These automated methods are crucial for high-throughput screening and quantitative studies of this compound in complex matrices.
Applications in Organic Synthesis and Functional Material Science
Building Block in Complex Organic Molecule Synthesis
The dual functionality of 4-hydroxypicolinaldehyde (B3079112) makes it an excellent starting material or intermediate in the synthesis of intricate organic structures. The aldehyde group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl group can be derivatized or can influence the reactivity of the pyridine (B92270) ring.
Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor in the creation of a variety of heterocyclic compounds. The aldehyde functional group is particularly amenable to condensation reactions with amines, hydrazines, and other nucleophiles, leading to the formation of imines, hydrazones, and other related structures which can then undergo cyclization to form new heterocyclic rings.
For instance, a similar compound, 5-hydroxy-picolin-aldehyde, has been utilized in a multi-step synthesis to create complex, photoresponsive acylhydrazone-imidazole based channel-forming molecules. This synthesis highlights the utility of a hydroxypicolinaldehyde as a foundational element in constructing sophisticated, functional heterocyclic systems. The process involved the initial reaction of the aldehyde to form an acylhydrazone, which is a key step in building the larger, channel-like architecture.
| Starting Material | Reagents | Intermediate/Product | Heterocyclic Core |
| 5-hydroxy-picolin-aldehyde | 1. 1-bromobutane, K2CO3, DMF; 2. Hydrazine (B178648) derivative | Acylhydrazone derivative | Pyridine, Imidazole |
| This compound | Amines, Hydrazines, etc. (projected) | Schiff bases, Hydrazones (projected) | Pyridyl-substituted heterocycles (projected) |
Precursor for Analogs and Derivatives of Biological Interest
The pyridine and phenol (B47542) moieties present in this compound are common pharmacophores found in many biologically active compounds. This makes it an attractive starting point for the synthesis of novel analogs and derivatives with potential therapeutic applications. The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, which can then be further modified. The hydroxyl group can be alkylated, acylated, or used to form esters and ethers, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for biological activity.
While specific examples detailing the conversion of this compound into biologically active analogs are not extensively documented, the principle is well-established with similar phenolic aldehydes. For example, derivatives of 4-hydroxybenzaldehyde (B117250) and 4-hydroxycoumarin (B602359) have been shown to possess a wide range of biological activities, including antimicrobial and anticoagulant properties. By analogy, derivatives of this compound are expected to exhibit interesting biological profiles.
Construction of Multi-Functional Molecules
The distinct reactivity of the aldehyde and hydroxyl groups allows for the sequential or orthogonal functionalization of this compound, enabling the construction of multi-functional molecules. For example, the aldehyde can be used to introduce a specific functionality, while the hydroxyl group can be used to attach the molecule to a solid support or another molecular entity.
An example of a multi-functional molecule derived from a related hydroxypicolinaldehyde is the aforementioned photoresponsive channel-forming molecule. This molecule not only possesses a complex heterocyclic structure but also exhibits photo-switchable properties, allowing for the control of proton and water transport across a membrane using light. This demonstrates the potential of using hydroxypicolinaldehydes as a scaffold to build molecules with integrated recognition, signaling, and responsive capabilities.
Design and Synthesis of Functional Materials
The structural features of this compound also make it a promising candidate for the development of functional materials, including catalysts and sensors. The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, while the aromatic ring can participate in π-stacking interactions.
Ligands for Catalysis (e.g., Organometallic Catalysis)
The pyridine ring in this compound can act as a ligand for a variety of transition metals, and the presence of the hydroxyl and aldehyde groups can modulate the electronic properties of the resulting metal complex. This allows for the design of catalysts with tailored reactivity and selectivity for specific organic transformations. rsc.orgresearchgate.net Bio-inspired complexes featuring hydroxy-substituted pyridine-like N-heterocyclic ligands have been successfully employed in homogeneous catalysis, particularly in reactions related to hydrogen storage. rsc.orgresearchgate.net The hydroxyl group can play a crucial role in catalyst activation by acting as an internal base or by participating in proton-coupled electron transfer processes. rsc.orgresearchgate.net
Transition metal complexes of pyridine derivatives are widely used as precursors in synthesis and as catalysts in reactions such as hydrogenation. For example, ruthenium and rhodium complexes with pyridine-containing ligands are effective for the transfer hydrogenation of ketones and imines. While direct catalytic applications of this compound complexes are still an emerging area of research, the established catalytic activity of related hydroxy-substituted pyridine complexes suggests significant potential.
| Metal | Ligand Type | Potential Catalytic Application |
| Ruthenium, Rhodium | Pyridine-containing | Transfer Hydrogenation |
| Various Transition Metals | Hydroxy-substituted Pyridine | Hydrogen Storage, Small Molecule Activation |
Components in Chemosensor and Biosensor Development
Pyridine derivatives are known to be effective components in the design of chemosensors due to their ability to interact with various analytes through coordination, hydrogen bonding, and π-π stacking interactions. researchgate.netsemanticscholar.org The incorporation of a this compound unit into a larger molecular framework could lead to the development of selective and sensitive sensors for the detection of metal ions, anions, or small organic molecules.
The aldehyde group can be used to conjugate the molecule to other signaling units, such as fluorophores, or to immobilize it on a solid surface for the development of sensing devices. The hydroxyl group and the pyridine nitrogen can act as binding sites for specific analytes. Upon binding, a change in the spectroscopic properties of the molecule, such as a shift in its fluorescence emission or a change in color, could be observed, allowing for the detection and quantification of the target analyte. For instance, fluorescent sensors based on pyridine derivatives have been successfully developed for the detection of various cations. mdpi.com
Role in Dynamic Covalent Chemistry and Self-Assembly Processes
This compound is a versatile building block in the field of supramolecular chemistry, particularly in dynamic covalent chemistry (DCC) and the formation of self-assembling systems. DCC utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli, leading to the thermodynamically most stable products. The aldehyde functionality of this compound is particularly amenable to reversible reactions such as the formation of imines and acylhydrazones.
Research has demonstrated the utility of a structurally related isomer, 5-hydroxy-picolinaldehyde, in the synthesis of photoresponsive channel-forming molecules. In these systems, the picolinaldehyde moiety is reacted with a hydrazine derivative to form an acylhydrazone bond. acs.orgacs.org This dynamic covalent bond is key to the system's ability to respond to light, enabling E-Z isomerization which in turn modulates the transport of protons and water across lipid membranes. acs.orgacs.org The pyridine ring plays a crucial role in stabilizing the Z-conformer through intramolecular hydrogen bonding. acs.orgacs.org
The self-assembly of these molecules into functional channels is a cooperative process. acs.org X-ray crystal structures of analogous systems have revealed the formation of antiparallel dimers stabilized by hydrogen bonding involving the pyridine-acyl hydrazone groups and water molecules. acs.org These dimers then arrange into continuous arrays, forming channels. acs.org The hydroxyl group on the pyridine ring, as in this compound, can participate in intermolecular hydrogen bonding, further directing the self-assembly process and stabilizing the resulting supramolecular architecture. nih.gov
The principles demonstrated with 5-hydroxy-picolinaldehyde are directly applicable to this compound. The presence of the aldehyde allows for its incorporation into dynamic systems via acylhydrazone or imine linkages. The pyridine nitrogen and the hydroxyl group at the 4-position can both act as hydrogen bond acceptors and donors, respectively, influencing the packing and organization of the molecules in the solid state or in solution. This makes this compound a valuable component for the design of functional materials, such as light-responsive ion channels and other stimuli-responsive systems, where dynamic behavior and controlled self-assembly are desired.
Below is a table summarizing the key interactions and processes involved in the self-assembly of hydroxypicolinaldehyde-containing molecules.
| Interaction/Process | Role of this compound Moiety | Significance in Self-Assembly |
| Dynamic Covalent Bonding | The aldehyde group readily forms reversible acylhydrazone or imine bonds. | Allows for error correction and thermodynamic control over the assembled structure. |
| Hydrogen Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor, and the hydroxyl group can act as a hydrogen bond donor. | Directs the orientation of molecules and provides stability to the supramolecular structure. |
| π-π Stacking | The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. | Contributes to the overall stability and ordering of the self-assembled architecture. |
| Photo-switching | When incorporated into an acylhydrazone, the molecule can undergo E-Z isomerization upon light irradiation. | Enables external control over the structure and function of the assembled system. acs.orgacs.org |
Synthesis of 3D Heteroaryl-Substituted Piperidines
The synthesis of piperidine (B6355638) scaffolds, particularly those with three-dimensional and heteroaryl substituents, is of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.govajchem-a.com A variety of synthetic strategies have been developed to access these complex structures, including multicomponent reactions, cycloadditions, and the hydrogenation of substituted pyridines. nih.govwhiterose.ac.ukrsc.org
A comprehensive review of the scientific literature was conducted to identify synthetic methods for 3D heteroaryl-substituted piperidines that specifically utilize this compound as a starting material or key intermediate. Despite the presence of a heteroaromatic ring and a reactive aldehyde group, which are functionalities often employed in the synthesis of complex nitrogen heterocyles, no established synthetic routes were found that directly employ this compound for the construction of 3D heteroaryl-substituted piperidines. General methods for piperidine synthesis often involve reactions such as the aza-Diels-Alder reaction, reductive amination of diketones, and intramolecular cyclization cascades, which are not directly applicable to this compound without significant prior modification. nih.gov
Therefore, while the development of novel synthetic pathways to 3D heteroaryl-substituted piperidines is an active area of research, the specific application of this compound in this context remains an unexplored area of chemical synthesis.
Q & A
Q. Basic Research Focus
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity thresholds are >95% for synthetic intermediates.
- Structural Confirmation : Combine H/C NMR (key peaks: aldehyde proton at ~9.8 ppm, aromatic protons at 7.5–8.2 ppm) and FT-IR (C=O stretch ~1680 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .
What strategies are recommended for optimizing catalytic reactions involving this compound as a ligand or intermediate?
Q. Advanced Research Focus
- Ligand Design : Screen Pd(II) or Ru(II) complexes for catalytic activity in cross-coupling reactions. Use design-of-experiment (DoE) methods to vary ligand-to-metal ratios and solvent systems.
- Kinetic Studies : Employ in situ IR or UV-Vis spectroscopy to track aldehyde consumption rates.
- Mechanistic Probes : Isotopic labeling (e.g., C-aldehyde) to elucidate reaction pathways.
Refer to palladium-catalyzed decarboxylative coupling protocols for analogous systems .
How should one design a literature review strategy to identify novel applications of this compound in organic synthesis?
Q. Basic Research Focus
- Database Searches : Use SciFinder with keywords "this compound + Schiff base formation" or "chelating ligands." Filter by publication date (last 5 years) and impact factor (>3.0).
- Citation Tracking : Follow references in foundational papers (e.g., palladium catalysis studies) to locate derivative applications.
- Patent Mining : Explore Derwent Innovation for industrial precurors, excluding mass-production methods .
What methodologies are employed to assess the kinetic stability of this compound under varying experimental conditions?
Q. Advanced Research Focus
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 2–12) to identify hydrolysis-prone conditions.
- Computational Modeling : Use QSPR models to predict degradation pathways based on electron-withdrawing substituent effects.
Report half-life () and activation energy () for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
